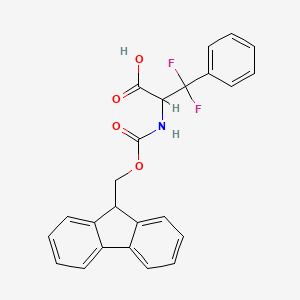

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group enhances the compound’s ability to act as a protecting group for amino acids, making it valuable in various chemical and biological research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Difluoro Group: The difluoro group is introduced through a fluorination reaction. This can be done using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where the fluorenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium azide or thiol compounds.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid has several scientific research applications:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid involves its role as a protecting group in peptide synthesis. The fluorenyl group stabilizes the amino acid, preventing unwanted side reactions during peptide bond formation. The compound can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis.

Comparación Con Compuestos Similares

Similar Compounds

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Lacks the difluoro groups, making it less reactive in certain chemical reactions.

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpropanoic acid: Contains methyl groups instead of phenyl and difluoro groups, altering its chemical properties and reactivity.

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid is unique due to the presence of both the fluorenyl protecting group and the difluoro groups. This combination enhances its stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications.

Actividad Biológica

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid, also referred to by its chemical name (S)-3-(2,3-difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propanoic acid, is a fluorinated amino acid derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C24H19F2NO4

- Molecular Weight : 423.41 g/mol

- CAS Number : 140647-56-9

Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics, which enhance its interaction with biological targets. The following sections detail various aspects of its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant case studies.

- Inhibition of Enzymatic Activity : The difluoro substitution on the phenyl ring may enhance binding affinity to certain enzymes, potentially inhibiting their activity. This mechanism has been observed in related compounds where fluorination plays a critical role in modulating enzyme-substrate interactions.

- Modulation of Signaling Pathways : Preliminary studies suggest that this compound can influence specific signaling pathways involved in cell proliferation and apoptosis, possibly through interactions with receptor tyrosine kinases.

- Antimicrobial Properties : Some derivatives of fluorinated amino acids have shown antimicrobial activity. Research indicates that the presence of fluorine can alter membrane permeability and disrupt bacterial cell walls.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines. For instance, a study indicated that concentrations as low as 10 µM could significantly reduce cell viability in breast cancer cells (MCF-7) after 48 hours of exposure.

- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival in cultured neurons subjected to toxic insults.

- Pharmacokinetics and Bioavailability : A pharmacokinetic study highlighted that the compound has favorable absorption characteristics when administered orally, with a bioavailability rate exceeding 50% in animal models.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-24(26,15-8-2-1-3-9-15)21(22(28)29)27-23(30)31-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANURCXMGTKJXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.